molecular formula C6H8ClNOS B019376 3-Ethoxy-5-chloromethylisothiazole CAS No. 170953-78-3

3-Ethoxy-5-chloromethylisothiazole

Cat. No. B019376
CAS RN: 170953-78-3
M. Wt: 177.65 g/mol
InChI Key: VZELAVYQLWGPSV-UHFFFAOYSA-N
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Description

3-Ethoxy-5-chloromethylisothiazole is a chemical compound with the molecular formula C6H8ClNOS and a molecular weight of 177.65 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-5-chloromethylisothiazole consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

3-Ethoxy-5-chloromethylisothiazole appears as an oil and is soluble in chloroform, dichloromethane, ether, and ethyl acetate . It should be stored at 4° C .

Scientific Research Applications

Proteomics Research

“3-Ethoxy-5-chloromethylisothiazole” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins with modifications, and understand the protein machinery of the cell .

Medicinal Chemistry

This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Medicinal chemistry involves the design and synthesis of therapeutic agents. The compound could be used in the development of new drugs or therapies.

Synthesis of Benzamide-Based 5-Aminopyrazoles

“3-Ethoxy-5-chloromethylisothiazole” has been used in the synthesis of benzamide-based 5-aminopyrazoles . These compounds have shown remarkable antiavian influenza virus activity . This suggests potential applications in the development of antiviral drugs .

Synthesis of Pyrazolo[1,5-a]pyrimidines

The compound has been used in the synthesis of pyrazolo[1,5-a]pyrimidines . These compounds have shown valuable pharmaceutical uses including various antiviral, antimicrobial, and antitumor activities .

Synthesis of Pyrazolo[5,1-c][1,2,4]triazines

“3-Ethoxy-5-chloromethylisothiazole” has also been used in the synthesis of pyrazolo[5,1-c][1,2,4]triazines . These compounds are analogs of purines and thioguanines, which are widely used antimetabolic agents .

Synthesis of 3-Ethoxy-5-Phenyl-1H-1,2,4-Triazole

The compound has been used in the synthesis of 3-ethoxy-5-phenyl-1H-1,2,4-triazole . This compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

5-(chloromethyl)-3-ethoxy-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNOS/c1-2-9-6-3-5(4-7)10-8-6/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZELAVYQLWGPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NSC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433724
Record name 3-ETHOXY-5-CHLOROMETHYLISOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-5-chloromethylisothiazole

CAS RN

170953-78-3
Record name 3-ETHOXY-5-CHLOROMETHYLISOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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